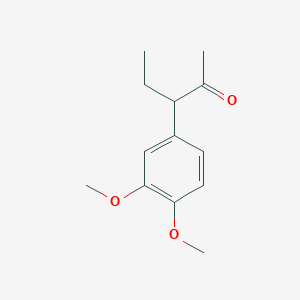
3-(3,4-Dimethoxyphenyl)pentan-2-one
説明
3-(3,4-Dimethoxyphenyl)pentan-2-one belongs to a class of organic compounds characterized by their specific functional groups and molecular architecture. These compounds are of interest in various fields of chemistry for their potential applications and fundamental properties.
Synthesis Analysis
Synthetic approaches to compounds similar to 3-(3,4-Dimethoxyphenyl)pentan-2-one often involve condensation and hydrogenation processes. For example, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one utilizes 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, reaching high yields under optimized conditions (Shen De-long, 2007).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography. For instance, the molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was determined from 3-dimensional X-ray data, revealing its complex geometry and orientation of functional groups (H. Koningsveld & F. V. Meurs, 1977).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various products depending on the conditions. For example, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one, showcasing the compound's reactivity under light exposure (T. Tokumitsu & Takayuki Hayashi, 1980).
Physical Properties Analysis
The physical properties of compounds in this class can vary widely, but techniques such as spectroscopy (IR, NMR) and crystallography are essential tools for their characterization. The study on hydrogen bond strength and vibrational assignment in similar compounds offers insights into the interactions that influence their physical properties (M. Zahedi-Tabrizi et al., 2015).
Chemical Properties Analysis
The chemical behavior of these compounds can be influenced by their molecular structure, as demonstrated by the reactions and stability of various functional groups under different conditions. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine highlight the chemical versatility and reactivity of these compounds (E. Opozda et al., 2006).
科学的研究の応用
HIV Restraint Synthesis : A new process for preparing 3,5-dihydroxy-1-pentylbenzene, which is a promising route for HIV restrainer synthesis, was developed. This method is noted for its feasibility, simplicity, and higher quality yield compared to previous methods (Zhang et al., 2007).
X-Ray Crystal Structure Studies : The pentane-2,4-dione-diethylamine adduct's X-ray crystal structure revealed a novel hydrogen-bonded dimer, providing insights into the molecular interactions of such compounds (Emsley et al., 1986).
Synthesis of Functionally Substituted Benzo[c]pyrylium Salts : This compound was used in the synthesis of functionally substituted benzo[c]pyrylium salts. These salts have acetyl, cyano, or ethoxycarbonyl groups in the 4 position, indicating potential for new organic compounds (Nikolyukin et al., 1990).
Catalysis in Organic Synthesis : Acidic ionic liquids were found to effectively catalyze the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline, an intermediate in pendimethalin, with high yield and excellent catalytic activity (Xu Dan-qian, 2011).
Photochemical Applications : A study involving 1,3-bicyclo[1.1.1]pentanediyl linked photochromic units and a fluorophore demonstrated quantitative resonance energy transfer between the excited state of the fluorophore and the closed forms of the photochromic units, indicating potential applications in photochemistry (de Meijere et al., 2007).
Drug Development : DL-4662, a new cathinone derivative identified as a racemate, was found to be a new drug of abuse. This study highlights the importance of chemical derivatives in the development and identification of new drugs (Weiss et al., 2015).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNQJRJHNNHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536603 | |
| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)pentan-2-one | |
CAS RN |
105638-31-1 | |
| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



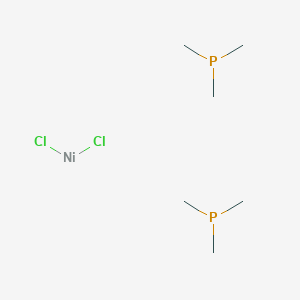


![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

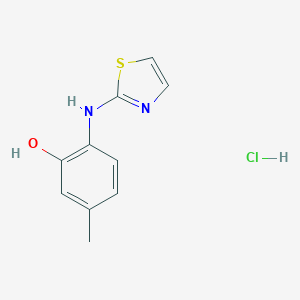
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
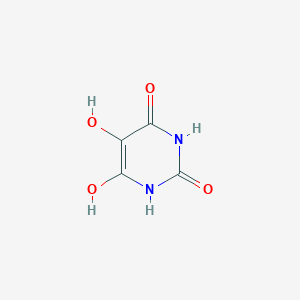
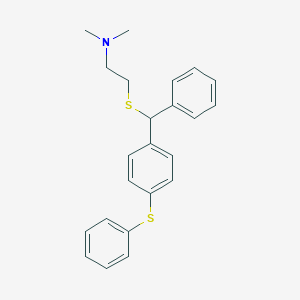
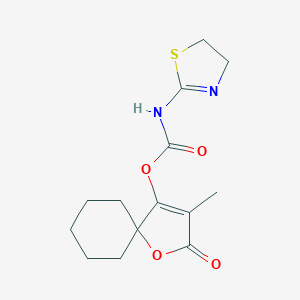
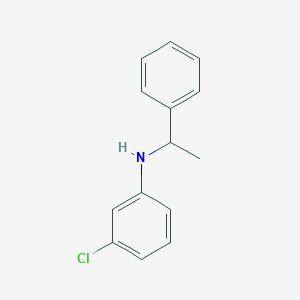
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)